molecular formula C11H16BrNO3S2 B2441518 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396879-48-3

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No. B2441518
CAS RN: 1396879-48-3
M. Wt: 354.28
InChI Key: NWBLACZTHGBJQT-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16BrNO3S2 . It has an average mass of 354.284 Da and a monoisotopic mass of 352.975494 Da . This compound is offered by some chemical suppliers for research purposes.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially remarkable Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Medical Applications

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrating potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show promise as therapeutic agents due to their significant inhibitory action, which could be beneficial for conditions where enzyme modulation is therapeutic (Gul et al., 2016).

Nonlinear Optical (NLO) Applications

Anwar, Okada, Oikawa, and Nakanishi (2000) prepared ionic 4-amino-1-methylpyridinium benzenesulfonate salts with different substituents. These compounds exhibit noncentrosymmetric structures suitable for second-order nonlinear optics, indicating potential applications in photonic devices and optical data processing (Anwar et al., 2000).

Antibacterial and Antifungal Applications

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, showing moderate to significant antibacterial and good antifungal activities. These compounds could serve as a basis for developing new antimicrobial agents, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Chohan & Shad, 2011).

Catalytic Activity in Asymmetric Synthesis

Itsuno, Yamamoto, and Takata (2014) developed 4-(bromomethyl)benzenesulfonamides for use in cinchonidinium salts, which showed high enantioselective catalytic activity in asymmetric alkylation reactions. This work illustrates the potential of sulfonamide derivatives in facilitating chiral synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals (Itsuno, Yamamoto, & Takata, 2014).

Safety and Hazards

The safety and hazards associated with 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBLACZTHGBJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

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